5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
Description
Properties
Molecular Formula |
C20H16O4 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
5-ethyl-3-(3-methoxyphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H16O4/c1-3-12-8-20(21)24-19-10-18-16(9-15(12)19)17(11-23-18)13-5-4-6-14(7-13)22-2/h4-11H,3H2,1-2H3 |
InChI Key |
PFOKXIBFANZFOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Chalcone Intermediate Preparation
A substituted chalcone is synthesized via Claisen-Schmidt condensation between 3-methoxyacetophenone and ethyl-protected hydroxybenzaldehyde derivatives. Optimal conditions involve NaOH (20% w/v) in ethanol at 60°C for 6–8 hours, achieving yields of 78–82%. Microwave-assisted condensation reduces reaction time to 20–30 minutes with comparable yields.
Cyclization to Furochromone
Cyclization of the chalcone intermediate employs H2SO4 (conc.) in acetic anhydride at 120°C for 4 hours, forming the furochromone skeleton. Substituent positioning is critical: the ethyl group at C5 and methoxyphenyl at C3 are introduced via pre-functionalized starting materials to avoid post-cyclization modifications. This step yields 65–70% of the target compound, with purity >95% after recrystallization from ethanol.
Multicomponent Ugi Reaction Strategy
Recent advances utilize four-component Ugi reactions to streamline synthesis. This one-pot method combines furochromonecarbaldehyde, amines, isocyanates, and carboxylic acids under mild conditions, enabling rapid access to structurally diverse analogs.
Reaction Components and Conditions
-
Furochromonecarbaldehyde : Serves as the aldehyde component, pre-functionalized with methoxy and ethyl groups.
-
Amines : 4-Aminoanisidine or pyridylamines enhance solubility and direct regioselectivity.
-
Isocyanates : Cyclohexyl or phenyl isocyanates introduce steric bulk, improving crystallinity.
-
Carboxylic acids : Succinic or anthranilic acids facilitate cyclization via intramolecular hydrogen bonding.
Reactions proceed in methanol at 25°C for 24–72 hours, followed by K2CO3-mediated reflux (76–200 hours) to drive cyclization. Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 52–61% yield.
Advantages and Limitations
-
Advantages : Convergent synthesis reduces step count; tolerance for diverse substituents.
-
Limitations : Prolonged reaction times (up to 200 hours); moderate yields due to competing side reactions.
Yb(OTf)3-Catalyzed Annulation
A cutting-edge approach employs ytterbium triflate [Yb(OTf)3] to catalyze a formal [3+2] annulation between 4-hydroxycoumarin and β-nitroalkenes. This method constructs the furan ring in a single operation, bypassing traditional cyclization steps.
Mechanistic Insights
The reaction proceeds via:
Optimization Data
| Condition | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 10 mol% Yb(OTf)3 | 78% |
| Solvent | CH3CN | Optimal |
| Temperature | 80°C | 72–80% |
| Reaction time | 12 hours | Maximum yield |
Substituting Yb(OTf)3 with Sc(OTf)3 or In(OTf)3 reduces yields to <50%, highlighting Yb(III)’s superior Lewis acidity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |
|---|---|---|---|---|
| Chalcone cyclization | 65–70 | >95 | Moderate | High |
| Ugi reaction | 52–61 | 90–93 | Low | Moderate |
| Yb(OTf)3 annulation | 72–80 | 98 | High | High |
-
Chalcone route : Preferred for large-scale production despite longer step sequences.
-
Yb(OTf)3 method : Ideal for rapid, high-purity synthesis but requires specialized catalysts.
Post-Synthetic Modifications and Purification
Recrystallization Techniques
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the furochromene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for studying reaction mechanisms and developing new synthetic routes.
Biology
The compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Research indicates that it may interact with specific molecular targets, influencing various biological pathways. Notably, studies have shown that it can inhibit pro-inflammatory cytokines, suggesting significant anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is being studied for its potential therapeutic applications , including:
- Anti-inflammatory effects: It has shown promise in reducing inflammation in cellular models.
- Anticancer properties : Preliminary studies indicate potential efficacy against certain cancer cell lines.
- Antimicrobial activity : The compound exhibits properties that could be harnessed for developing antimicrobial agents.
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces inflammation in cellular models. |
| Anticancer | Potential efficacy against various cancer cell lines; requires further study. |
| Antimicrobial | Exhibits activity against specific pathogens; ongoing research needed. |
Industrial Applications
In industry, this compound is utilized in the development of new materials with specific optical or electronic properties. Its unique structure lends itself well to applications in:
- Organic electronics.
- Photovoltaics.
Mechanism of Action
The mechanism of action of 5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparisons:
Substituent Effects on Bioactivity Position 3: The 3-methoxyphenyl group in the target compound may enhance binding to enzymatic targets (e.g., immunoproteasome β5i subunit) compared to phenyl or oxathiazolone groups, which showed reduced activity in . Electron-donating methoxy groups can stabilize charge-transfer interactions . Position 5: Ethyl substituents balance lipophilicity and steric effects. In contrast, 5-hydroxymethyl derivatives () are more polar but less membrane-permeable, while 5-phenoxybutoxy chains () improve CNS penetration.
Therapeutic Potential The triazole derivative () exhibited 7.5 µM IC₅₀ against gastric cancer cells, surpassing xanthotoxin (IC₅₀ > 100 µM). The target compound’s ethyl and methoxyphenyl groups may similarly enhance antiproliferative activity, though direct data is lacking. Psoralen derivatives with extended alkyl chains (e.g., 6-butyl in ) show reduced solubility, limiting their utility despite high logP values. The target compound’s ethyl group avoids extreme hydrophobicity.
Synthetic Complexity
- The target compound’s synthesis is likely less complex than triazole-linked derivatives (), which require click chemistry. However, introducing the 3-methoxyphenyl group may necessitate palladium-catalyzed cross-coupling, increasing cost vs. simpler alkylation routes for 5-methyl analogs .
Physicochemical Properties
- Solubility : The 3-methoxyphenyl group’s polarity may slightly improve aqueous solubility vs. 3-phenyl analogs (). However, it remains less soluble than bergapten (5-methoxypsoralen) due to the ethyl group .
- Stability : Methoxy groups are generally stable under physiological conditions, whereas hydroxymethyl () or formyl () substituents may undergo metabolic oxidation.
Biological Activity
5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furochromene class. This compound has garnered attention in various scientific fields due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article presents a comprehensive overview of its biological activity based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H16O4 |
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | 5-ethyl-3-(3-methoxyphenyl)furo[3,2-g]chromen-7-one |
| InChI Key | PFOKXIBFANZFOE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator by binding to active sites, thereby influencing various cellular pathways and biological processes .
1. Anti-inflammatory Activity
Research indicates that compounds within the furochromene class exhibit significant anti-inflammatory properties. For instance, studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The structure–activity relationship (SAR) suggests that modifications at specific positions enhance its anti-inflammatory effects .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. It has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The IC50 values for different cancer types have been reported in the range of 7.2 to 24.8 μmol/L, indicating a promising therapeutic window for further development .
3. Antimicrobial Properties
In addition to its anti-inflammatory and anticancer activities, this compound exhibits antimicrobial properties against both bacterial and fungal strains. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways, which could be leveraged for developing new antimicrobial agents .
Case Study 1: Anti-inflammatory Effects
A study conducted on murine models demonstrated that administration of this compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6. Histological examinations showed decreased infiltration of inflammatory cells in treated tissues compared to controls.
Case Study 2: Anticancer Efficacy
In vitro studies using human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The study reported a dose-dependent response with an IC50 value of approximately 10 μmol/L, suggesting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with cyclization of a chromenone intermediate followed by functionalization. For example:
Core Formation : Cyclize 3-methoxyphenyl-substituted precursors under acid catalysis (e.g., H₂SO₄) at 80–100°C .
Ethylation : Introduce the ethyl group via Friedel-Crafts alkylation using ethyl bromide and AlCl₃ .
Purification : Use column chromatography (hexane:ethyl acetate, 3:1) and confirm purity via HPLC (>95%) .
- Optimization : Reaction yields improve with slow addition of electrophiles, inert atmospheres (N₂/Ar), and microwave-assisted synthesis (reduces time by 40%) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl at C5: δ ~1.3 ppm for CH₃; methoxyphenyl OCH₃: δ ~3.8 ppm) .
- IR : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and furan ring vibrations (C-O-C at ~1250 cm⁻¹) .
- X-ray Diffraction : Resolve crystal structure to validate fused ring system and substituent orientation .
Q. What basic biological screening assays are suitable for initial activity profiling?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against C. albicans and S. aureus) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition assay (ELISA) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can substituent variations (e.g., methoxy vs. fluoro groups) impact biological activity, and how should researchers analyze contradictory data?
- Methodological Answer :
- SAR Studies : Compare analogues (e.g., 3-fluorophenyl vs. 3-methoxyphenyl derivatives) using:
| Substituent | LogP | Antifungal IC₅₀ (µM) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| 3-OCH₃ | 3.2 | 25.4 | 18.9 |
| 4-F | 3.8 | 12.1 | 32.7 |
- Contradiction Resolution : Use molecular docking (AutoDock Vina) to assess binding affinity differences. For example, fluorophenyl groups may enhance hydrophobic interactions in fungal CYP51 but reduce solubility in cancer cell assays .
Q. What advanced techniques can elucidate the compound’s mechanism of action in modulating cellular pathways?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) post-treatment .
- Proteomics : SILAC labeling to quantify changes in kinase activity (e.g., MAPK/ERK pathway) .
- Metabolomics : LC-MS to track alterations in TCA cycle intermediates or ROS levels .
Q. How can researchers address low yield in the final synthetic step, and what alternatives exist for scaling up?
- Methodological Answer :
- Troubleshooting :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., de-ethylated byproducts) and adjust alkylation conditions .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve electrophilic substitution efficiency .
- Scale-Up : Transition from batch to continuous flow reactors, optimizing residence time (e.g., 30 min) and temperature (70°C) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
